Cas no 2004666-75-3 (tert-butyl N-(3-cyanooxolan-3-yl)-N-methylcarbamate)

2004666-75-3 structure
상품 이름:tert-butyl N-(3-cyanooxolan-3-yl)-N-methylcarbamate
tert-butyl N-(3-cyanooxolan-3-yl)-N-methylcarbamate 화학적 및 물리적 성질
이름 및 식별자
-
- EN300-3524818
- 2004666-75-3
- tert-butyl N-(3-cyanooxolan-3-yl)-N-methylcarbamate
-
- 인치: 1S/C11H18N2O3/c1-10(2,3)16-9(14)13(4)11(7-12)5-6-15-8-11/h5-6,8H2,1-4H3
- InChIKey: RRFAGKWPPSBSFC-UHFFFAOYSA-N
- 미소: O1CCC(C#N)(C1)N(C)C(=O)OC(C)(C)C
계산된 속성
- 정밀분자량: 226.13174244g/mol
- 동위원소 질량: 226.13174244g/mol
- 동위원소 원자 수량: 0
- 수소 결합 공급체 수량: 0
- 수소 결합 수용체 수량: 4
- 중원자 수량: 16
- 회전 가능한 화학 키 수량: 3
- 복잡도: 326
- 총 키 단위 수량: 1
- 원자 구조의 중심 수량을 확정하다.: 0
- 불확정 원자 입체 중심 수량: 1
- 화학 키 입체 구조의 중심 수량을 확정하다.: 0
- 불확정 화학 키 입체 중심 수량: 0
- 토폴로지 분자 극성 표면적: 62.6Ų
- 소수점 매개변수 계산 참조값(XlogP): 0.7
tert-butyl N-(3-cyanooxolan-3-yl)-N-methylcarbamate 가격추가 >>
기업 | No. | 상품 이름 | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-3524818-0.05g |
tert-butyl N-(3-cyanooxolan-3-yl)-N-methylcarbamate |
2004666-75-3 | 95.0% | 0.05g |
$528.0 | 2025-03-18 | |
Enamine | EN300-3524818-1g |
tert-butyl N-(3-cyanooxolan-3-yl)-N-methylcarbamate |
2004666-75-3 | 1g |
$628.0 | 2023-09-03 | ||
Enamine | EN300-3524818-10g |
tert-butyl N-(3-cyanooxolan-3-yl)-N-methylcarbamate |
2004666-75-3 | 10g |
$2701.0 | 2023-09-03 | ||
Enamine | EN300-3524818-1.0g |
tert-butyl N-(3-cyanooxolan-3-yl)-N-methylcarbamate |
2004666-75-3 | 95.0% | 1.0g |
$628.0 | 2025-03-18 | |
Enamine | EN300-3524818-2.5g |
tert-butyl N-(3-cyanooxolan-3-yl)-N-methylcarbamate |
2004666-75-3 | 95.0% | 2.5g |
$1230.0 | 2025-03-18 | |
Enamine | EN300-3524818-5.0g |
tert-butyl N-(3-cyanooxolan-3-yl)-N-methylcarbamate |
2004666-75-3 | 95.0% | 5.0g |
$1821.0 | 2025-03-18 | |
Enamine | EN300-3524818-10.0g |
tert-butyl N-(3-cyanooxolan-3-yl)-N-methylcarbamate |
2004666-75-3 | 95.0% | 10.0g |
$2701.0 | 2025-03-18 | |
Enamine | EN300-3524818-0.25g |
tert-butyl N-(3-cyanooxolan-3-yl)-N-methylcarbamate |
2004666-75-3 | 95.0% | 0.25g |
$579.0 | 2025-03-18 | |
Enamine | EN300-3524818-0.1g |
tert-butyl N-(3-cyanooxolan-3-yl)-N-methylcarbamate |
2004666-75-3 | 95.0% | 0.1g |
$553.0 | 2025-03-18 | |
Enamine | EN300-3524818-0.5g |
tert-butyl N-(3-cyanooxolan-3-yl)-N-methylcarbamate |
2004666-75-3 | 95.0% | 0.5g |
$603.0 | 2025-03-18 |
tert-butyl N-(3-cyanooxolan-3-yl)-N-methylcarbamate 관련 문헌
-
Shuai Hou,Lei Yang,Xian Zhao CrystEngComm, 2014,16, 7141-7148
-
3. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918
-
4. Brønsted acid-catalyzed efficient Strecker reaction of ketones, amines and trimethylsilyl cyanide†Guang-Wu Zhang,Dong-Hua Zheng,Jing Nie,Teng Wang Org. Biomol. Chem., 2010,8, 1399-1405
-
5. Atomic/molecular layer deposition and electrochemical performance of dilithium 2-aminoterephthalate†Juho Heiska,Mikko Nisula,Eeva-Leena Rautama,Antti J. Karttunen,Maarit Karppinen Dalton Trans., 2020,49, 1591-1599
2004666-75-3 (tert-butyl N-(3-cyanooxolan-3-yl)-N-methylcarbamate) 관련 제품
- 1503290-36-5(Benzo[d]isothiazole-7-carbonitrile)
- 1324954-84-8([(2,6-dimethylphenyl)carbamoyl]methyl 2-(4-ethoxyphenyl)acetate)
- 1903135-32-9(5-Methyl-2-((1-(pyridin-3-ylsulfonyl)pyrrolidin-3-yl)oxy)pyridine)
- 898754-00-2(2',5'-Dichloro-3-(2,5-dimethylphenyl)propiophenone)
- 66048-53-1(2’,3’,5’-Tri-O-benzoyl Guanosine)
- 2035021-83-9((2E)-N-[3-(3-chlorophenyl)-3-hydroxypropyl]-3-(thiophen-3-yl)prop-2-enamide)
- 1805303-90-5(2-(Chloromethyl)-3-(difluoromethyl)-4-(trifluoromethyl)pyridine)
- 901917-94-0(2-(2-methoxynaphthalen-1-yl)piperidine)
- 1421496-89-0(ethyl 3-({4-3-(trifluoromethyl)phenoxybut-2-yn-1-yl}carbamoyl)propanoate)
- 1105211-68-4(2-phenyl-N-{2-3-(trifluoromethyl)phenoxyethyl}acetamide)
추천 공급업체
Zhangzhou Sinobioway Peptide Co.,Ltd.
골드 회원
중국 공급자
시약

Jinan Hanyu Chemical Co.,Ltd.
골드 회원
중국 공급자
대량

Shanghai Joy Biotech Ltd
골드 회원
중국 공급자
대량

PRIBOLAB PTE.LTD
골드 회원
중국 공급자
시약

Xiamen PinR Bio-tech Co., Ltd.
골드 회원
중국 공급자
대량
